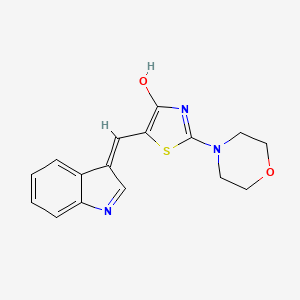
5-(1H-INDOL-3-YLMETHYLENE)-2-MORPHOLINO-1,3-THIAZOL-4-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1H-INDOL-3-YLMETHYLENE)-2-MORPHOLINO-1,3-THIAZOL-4-ONE is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-INDOL-3-YLMETHYLENE)-2-MORPHOLINO-1,3-THIAZOL-4-ONE typically involves the condensation of indole-3-carbaldehyde with 2-(4-morpholinyl)-1,3-thiazol-4(5H)-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation and formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-(1H-INDOL-3-YLMETHYLENE)-2-MORPHOLINO-1,3-THIAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the indole or thiazole rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
5-(1H-INDOL-3-YLMETHYLENE)-2-MORPHOLINO-1,3-THIAZOL-4-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a component in chemical sensors and catalysts.
Mechanism of Action
The mechanism of action of 5-(1H-INDOL-3-YLMETHYLENE)-2-MORPHOLINO-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and exhibiting antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
5-(1H-indol-3-ylmethylene)-2-(4-piperidinyl)-1,3-thiazol-4(5H)-one: Similar structure with a piperidine ring instead of a morpholine ring.
5-(1H-indol-3-ylmethylene)-2-(4-pyrrolidinyl)-1,3-thiazol-4(5H)-one: Similar structure with a pyrrolidine ring instead of a morpholine ring.
Uniqueness
5-(1H-INDOL-3-YLMETHYLENE)-2-MORPHOLINO-1,3-THIAZOL-4-ONE is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine ring can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.
Properties
CAS No. |
1105572-03-9 |
|---|---|
Molecular Formula |
C16H15N3O2S |
Molecular Weight |
313.4g/mol |
IUPAC Name |
5-[(Z)-indol-3-ylidenemethyl]-2-morpholin-4-yl-1,3-thiazol-4-ol |
InChI |
InChI=1S/C16H15N3O2S/c20-15-14(22-16(18-15)19-5-7-21-8-6-19)9-11-10-17-13-4-2-1-3-12(11)13/h1-4,9-10,20H,5-8H2/b11-9+ |
InChI Key |
HHIJYVVJFOFKCD-PKNBQFBNSA-N |
SMILES |
C1COCCN1C2=NC(=C(S2)C=C3C=NC4=CC=CC=C43)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















